molecular formula C10H9IN2 B14794064 4-Iodo-1-methyl-2-phenyl-1H-imidazole

4-Iodo-1-methyl-2-phenyl-1H-imidazole

Cat. No.: B14794064
M. Wt: 284.10 g/mol
InChI Key: YHDRMQRIQRTPSW-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-2-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the fourth position, a methyl group at the first position, and a phenyl group at the second position. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-methyl-2-phenyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of internal alkynes with iodine in dimethyl sulfoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-methyl-2-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazole derivatives with different oxidation states.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives.

Mechanism of Action

The mechanism of action of 4-Iodo-1-methyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Iodo-1-methyl-2-phenyl-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9IN2

Molecular Weight

284.10 g/mol

IUPAC Name

4-iodo-1-methyl-2-phenylimidazole

InChI

InChI=1S/C10H9IN2/c1-13-7-9(11)12-10(13)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

YHDRMQRIQRTPSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C2=CC=CC=C2)I

Origin of Product

United States

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